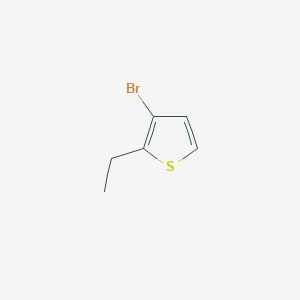
3-Bromo-2-ethylthiophene
Cat. No. B8432463
M. Wt: 191.09 g/mol
InChI Key: RYTVCWQIEVOLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750720
Procedure details


A solution of 3-bromo-2-ethylthiophene, A7, (8.9 g, 0.0465 mol) in 50 mL of diethyl ether was cooled to -78° C., and a solution of n-BuLi (29.0 mL, 1.6M) in hexanes was added dropwise. When the addition was complete, the reaction was stirred at -78° C. for 5 min. Then DMF (5.1 g, 0.070 mol) was cannulated into the reaction mixture which was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with water and extracted twice with diethyl ether. The organic extracts were combined, washed with twice with water and then brine and dried (MgSO4). The solution was filtered and concentrated to provide an oil which was purified on flash silica gel with 97.5:2.5 hexanes:diethyl ether to give 1.66 g (25%) of 2-ethylthiophene-3-carboxaldehyde, B7. The 1H NMR in CDCl3 supported the desired product structure. ##STR55##

[Compound]
Name
A7
Quantity
8.9 g
Type
reactant
Reaction Step One



[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Yield
25%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][CH3:8].[Li]CCCC.CN([CH:17]=[O:18])C>C(OCC)C>[CH2:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH:17]=[O:18])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC=C1)CC
|
[Compound]
|
Name
|
A7
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at -78° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine and dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on flash silica gel with 97.5:2.5 hexanes
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1SC=CC1C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.66 g | |
| YIELD: PERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
